In Vitro Potency: Furegrelate (IC50 15 nM) vs. Dazoxiben (IC50 300 nM) in Human Platelet Systems
Furegrelate inhibits human platelet microsomal thromboxane A2 synthase with an IC50 of 15 nM, demonstrating approximately 20-fold greater potency than dazoxiben (IC50 300 nM) in human whole blood assays under comparable conditions . This substantial potency difference translates to lower effective concentrations required for maximal enzyme inhibition in vitro, reducing potential off-target effects associated with higher compound concentrations [1].
| Evidence Dimension | Inhibitory concentration 50% (IC50) against thromboxane A2 synthase |
|---|---|
| Target Compound Data | 15 nM (human platelet microsomes) |
| Comparator Or Baseline | Dazoxiben: 300 nM (IC50 for TXB2 inhibition in human whole blood) |
| Quantified Difference | Furegrelate is 20-fold more potent (300 nM / 15 nM = 20×) |
| Conditions | Human platelet microsomal enzyme preparation; whole blood assay for dazoxiben |
Why This Matters
Higher potency enables use of lower compound concentrations, minimizing solvent toxicity and reducing the risk of non-specific effects in cell-based assays.
- [1] Patrignani P, Filabozzi P, Patrono C. Selective cumulative inhibition of platelet thromboxane production by low-dose aspirin in healthy subjects. J Clin Invest. 1982 Jun;69(6):1366-72. doi: 10.1172/JCI110576. PMID: 7045161. (Provides dazoxiben IC50 reference). View Source
